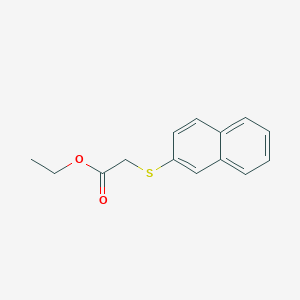

Ethyl 2-(naphthalen-2-ylthio)acetate

Description

Ethyl 2-(naphthalen-2-ylthio)acetate is a sulfur-containing ester derivative characterized by a naphthalene ring linked via a thioether group to an acetate backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing modulators of biological targets such as opioid receptors .

Synthesis:

The compound is synthesized via S-alkylation of naphthalene-2-thiol (1.0 equiv) with ethyl bromoacetate (0.8 equiv) in acetonitrile, using K₂CO₃ (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding 65% after purification by flash chromatography .

Properties

Molecular Formula |

C14H14O2S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

ethyl 2-naphthalen-2-ylsulfanylacetate |

InChI |

InChI=1S/C14H14O2S/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 |

InChI Key |

YPNZGADUHMVRFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Thioether-Linked Aromatic System

Ethyl 2-((1-Bromonaphthalen-2-yl)thio)acetate

- Structure : Bromine substitution at the 1-position of the naphthalene ring.

- Synthesis : Ethyl 2-(naphthalen-2-ylthio)acetate reacts with N-bromosuccinimide (NBS) in CH₃CN at 0°C, yielding the brominated analog in 45 minutes .

- Impact : Bromine enhances electrophilic reactivity, making this derivative suitable for further cross-coupling reactions.

Ethyl (Phenylthio)acetate

- Structure : Replaces naphthalene with a phenyl group.

- Properties : Lower molecular weight (196.27 vs. 260.34 g/mol) and reduced hydrophobicity (LogP ~2.5 vs. ~3.8) compared to the naphthyl analog .

- Applications : Simpler structure limits π-π stacking interactions, reducing potency in biological contexts but improving solubility.

Modifications to the Ester Group

tert-Butyl 2-(Naphthalen-2-ylthio)-2-phenylacetate

- Structure : Incorporates a tert-butyl ester and an additional phenyl group at the α-carbon.

- Synthesis : Prepared via S-alkylation of naphthalene-2-thiol with α-phenyl-α-bromoacetate tert-butyl ester .

Ethyl 2-(Naphthalen-2-yloxy)acetate

- Structure : Replaces the thioether (-S-) with an ether (-O-) linkage.

- Synthesis : Ultrasonically promoted reaction of naphthalen-2-ol with ethyl bromoacetate in a solid-liquid heterogeneous system .

- Impact : The oxygen atom reduces electron-withdrawing effects, altering electronic properties and hydrogen-bonding capacity .

Functionalization of the Acetate Backbone

Ethyl 2-(Naphthalen-2-yl)-2-oxoacetate

- Structure : Replaces the thioether with a ketone group.

- Synthesis : Oxidation of ethyl 2-(naphthalen-2-yl)-2-nitroacetate under mild conditions (74% yield) .

- Applications : The α-ketoester moiety enables participation in nucleophilic reactions, such as forming hydrazones or semicarbazones .

Ethyl 2-Amino-2-(naphthalen-2-yl)acetate

Sulfur Oxidation and Sulfonamide Derivatives

Ethyl 2-(1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)acetate (10a)

- Structure : Incorporates a hydroxyl group at the 1-position and a thiophene sulfonamide at the 4-position of the naphthalene ring.

- Synthesis: Na₂S₂O₄-mediated reduction of the corresponding iminoquinone intermediate (58.7% yield) .

- Biological Activity : Demonstrates proteasome inhibitory activity (IC₅₀ = 0.12 μM), attributed to the sulfonamide group’s interaction with catalytic threonine residues .

Ethyl 2-(1-Hydroxy-4-(phenylsulfonamido)naphthalen-2-ylthio)acetate (10c)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.